Jak1-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak1-IN-10 is a selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family that plays a critical role in cytokine-mediated signaling pathways. JAK1 is involved in various inflammatory and autoimmune responses, as well as certain cancers, making it an attractive target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak1-IN-10 typically involves ligand-based pharmacophore modeling combined with virtual screening and molecular docking methods. Initially, a high-quality dataset of JAK1 inhibitors is constructed, followed by the establishment of classification models based on molecular descriptors and machine learning algorithms. Pharmacophore models are then used to screen potential compounds, which are further filtered through molecular docking and molecular dynamics simulations .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions identified during the initial screening and validation phases. The process includes the use of high-throughput screening techniques to identify potent and selective lead compounds, followed by scale-up synthesis and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Jak1-IN-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and selectivity .
Scientific Research Applications
Jak1-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK/STAT signaling pathway and its role in various biochemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of JAK1 inhibition on cytokine signaling and immune responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new drugs targeting JAK1 and related pathways
Mechanism of Action
Jak1-IN-10 exerts its effects by selectively inhibiting the activity of JAK1. The compound competes with adenosine triphosphate (ATP) for binding to the catalytic ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins. This inhibition disrupts the JAK/STAT signaling pathway, leading to the modulation of immune responses and reduction of inflammation .
Comparison with Similar Compounds
Jak1-IN-10 is unique in its high selectivity for JAK1 compared to other JAK family members, such as JAK2, JAK3, and tyrosine kinase 2 (TYK2). Similar compounds include:
Tofacitinib: A pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3.
Baricitinib: A selective inhibitor of JAK1 and JAK2.
Upadacitinib: A selective JAK1 inhibitor with a different chemical structure and binding profile
This compound’s selectivity for JAK1 makes it a promising candidate for therapeutic applications with potentially fewer off-target effects compared to less selective inhibitors.
Properties
Molecular Formula |
C15H17N7 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[1-(4-amino-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-4-yl]acetonitrile |
InChI |
InChI=1S/C15H17N7/c16-5-1-10-3-7-21(8-4-10)22-13-11-2-6-18-14(11)19-9-12(13)20-15(22)17/h2,6,9-10H,1,3-4,7-8H2,(H2,17,20)(H,18,19) |
InChI Key |
STJLYJRBULLMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC#N)N2C3=C4C=CNC4=NC=C3N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.